molecular formula C11H13NO3 B15317643 N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide

N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide

Cat. No.: B15317643
M. Wt: 207.23 g/mol
InChI Key: UXTJRICYFSMTOV-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide is a benzodioxin-derived acetamide compound. Benzodioxin derivatives are frequently explored for their pharmacokinetic properties and receptor interactions, particularly in central nervous system (CNS) and kinase-targeted therapies .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide

InChI

InChI=1S/C11H13NO3/c1-8(13)12-6-9-7-14-10-4-2-3-5-11(10)15-9/h2-5,9H,6-7H2,1H3,(H,12,13)

InChI Key

UXTJRICYFSMTOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1COC2=CC=CC=C2O1

solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The benzodioxin core is a common structural motif in several bioactive compounds. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Structural Features
N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide (Target) Acetamide linked to benzodioxin-methyl group C₁₁H₁₃NO₃ 207.23 (calc) Simple acetamide, no additional substituents
(5Z)-9n 4-Hydroxy-3-methoxybenzylidene; butyl chain with benzodioxin-methylamino C₂₄H₂₅N₃O₅S₂ 523.6 Bulky arylidene group, hydroxyl/methoxy
N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide Diazepane ring; phenoxy-nicotinamide side chain C₂₈H₃₁N₅O₄ 513.58 Extended heterocyclic system, CNS-targeted
2-Amino-N-(2,3-dihydro-benzo[...])-N-isopropyl-acetamide Isopropyl group on acetamide nitrogen C₁₄H₂₀N₂O₃ 264.33 Branched alkyl chain, amino substitution
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(2-phenylethyl)acetamide Phenylethyl group on acetamide nitrogen C₁₉H₂₁NO₃ 317.38 Lipophilic phenylethyl moiety

Key Observations :

  • Substituent Bulkiness: Compounds like (5Z)-9n and the diazepane-containing analog exhibit enhanced selectivity due to bulky substituents (e.g., benzodioxin-methylamino, diazepane).
  • Nitrogen Modifications : Alkyl (isopropyl) or aromatic (phenylethyl) groups on the acetamide nitrogen (e.g., ) influence lipophilicity and CNS penetration.

Comparison :

  • The target compound likely follows simpler acetylation steps compared to diazepane or triazole-containing analogs, which require complex heterocyclic syntheses.
Kinase Inhibition:
  • (5Z)-9n : Inhibits SsCK1 (IC₅₀ = 2 μM) with >10-fold selectivity over HsCDK5-p25 .
  • (5Z)-9i : Moderate SsCK1 inhibition (IC₅₀ = 5.4 μM) but anti-proliferative activity against Huh7 and MDA-MB-231 cancer cells .
Receptor Binding:
  • Diazepane-containing analog () : >100-fold selectivity for α2C-AR over α2A-AR, with CNS penetration .

SAR Trends :

  • Bulky substituents (e.g., 1,3-benzodioxol-5-yl) at the 5-arylidene position enhance kinase selectivity .
  • Electron-withdrawing groups (e.g., nitro in ) may reduce activity due to steric hindrance.

Biological Activity

N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C11H13NO3C_{11}H_{13}NO_3 with a molecular weight of approximately 209.23 g/mol. Its structure includes a benzo[dioxin] moiety which is significant in determining its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight209.23 g/mol
CAS Number2821758
InChI KeyIIDAQWATZUXDNN-UHFFFAOYNA-N

Pharmacological Properties

This compound has been studied for its interaction with various biological targets. Notably, it has shown potential as an antagonist for alpha-adrenergic receptors, particularly the alpha(2C) subtype. This activity suggests a possible role in modulating neurotransmitter release and influencing central nervous system (CNS) functions.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the benzo[dioxin] structure can significantly affect binding affinity and selectivity for adrenergic receptors. For instance, the introduction of different substituents on the aromatic ring alters the compound's pharmacokinetic properties and receptor interactions .

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antibacterial and antifungal properties. For example, certain synthesized derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .

Table: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus625 - 1250
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamideEnterococcus faecalis1250

Case Studies

  • CNS Penetration : A study focused on the CNS penetration of analogs revealed that modifications to the benzo[dioxin] structure enhanced selectivity for alpha(2C) adrenergic receptors while maintaining favorable pharmacokinetic profiles .
  • Antimicrobial Testing : Another investigation assessed various derivatives against a panel of bacterial strains. The results indicated that compounds with specific structural features exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .

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